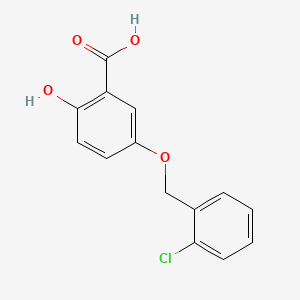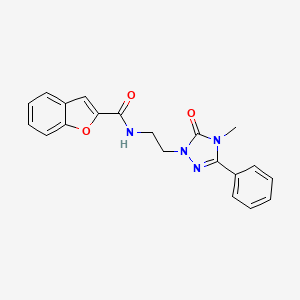![molecular formula C23H21N3O3S B2791616 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895429-73-9](/img/structure/B2791616.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide, also known as DM-PBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DM-PBB is a selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation.
Mécanisme D'action
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide selectively inhibits GSK-3β by binding to its ATP-binding site. This inhibition leads to the reduction of tau phosphorylation and the regulation of various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models, including the reduction of tau phosphorylation, the regulation of the circadian rhythm, the inhibition of cancer cell proliferation, and the induction of apoptosis. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide is its selectivity for GSK-3β, which reduces the potential for off-target effects. This compound also has good bioavailability and can be administered orally. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of this compound in other diseases, such as Parkinson's disease and schizophrenia. Furthermore, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy. Overall, this compound has great potential for the development of novel therapeutics for various diseases, and further research is needed to fully explore its therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 2-aminobenzamide with 2-chloro-4,7-dimethoxybenzo[d]thiazole and pyridine-3-carbaldehyde in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product.
Applications De Recherche Scientifique
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. GSK-3β is a key regulator of tau phosphorylation, which is a hallmark of Alzheimer's disease. This compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In bipolar disorder, this compound has been shown to regulate the circadian rhythm and improve mood stability. In cancer, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis.
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-6-4-8-17(12-15)22(27)26(14-16-7-5-11-24-13-16)23-25-20-18(28-2)9-10-19(29-3)21(20)30-23/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYYIKYFDSQQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2791535.png)

![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2791537.png)

![Methyl 3-(2,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2791540.png)
![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2791543.png)
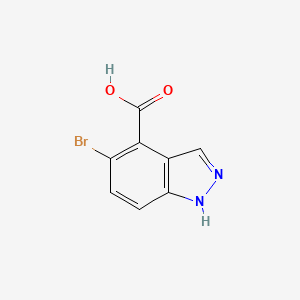
![4-Amino-1,2-dimethyl-5-[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2791545.png)
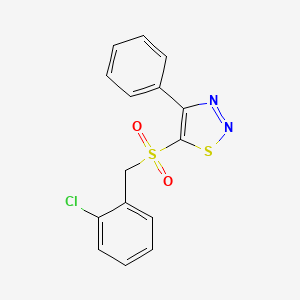
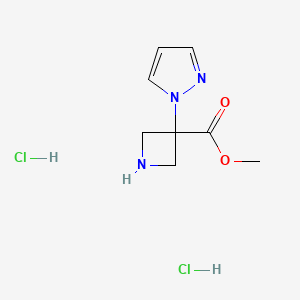
![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)
